Seychellene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

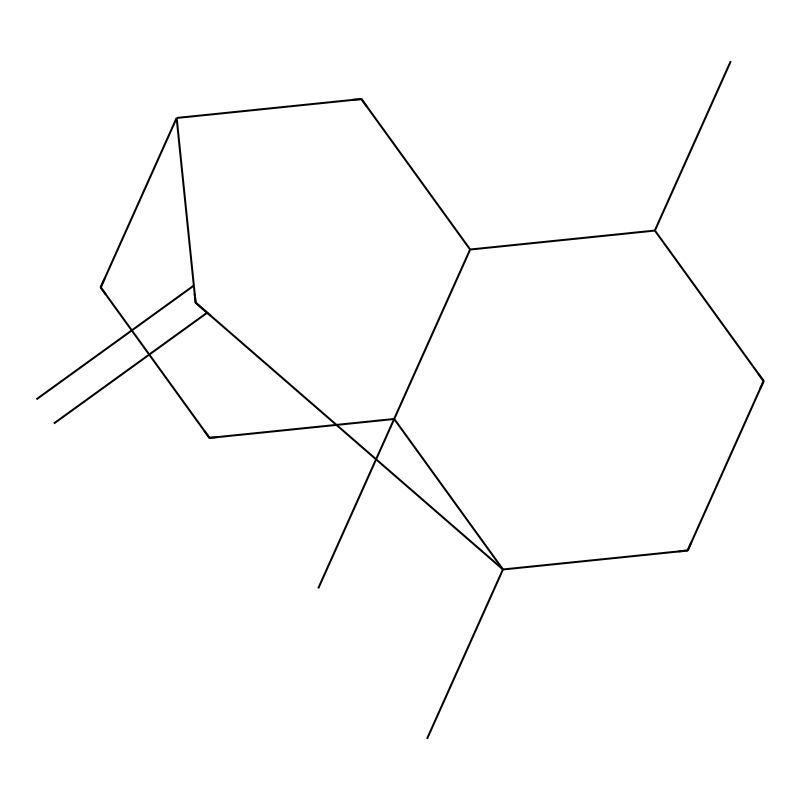

Seychellene is a tricyclic sesquiterpene with the molecular formula . It is primarily derived from the essential oil of the patchouli plant, Pogostemon cablin, and is characterized by its unique tricyclo[5.3.1.0^{3,8}]undecane structure. This compound has garnered attention due to its intriguing structural properties and potential applications in various fields, including perfumery and pharmacology .

- Retro-Michael Reactions: Seychellene can participate in retro-Michael reactions, leading to the formation of various cyclohexenone derivatives .

- Cycloaddition-Michael Reactions: This method has been employed for its total synthesis, allowing for the construction of its complex tricyclic framework .

- Hydrogenation: The compound can be hydrogenated to yield stereoisomers, which are essential for its biological activity .

Seychellene exhibits several notable biological activities:

- Antimicrobial Properties: Research indicates that seychellene possesses antimicrobial activity, making it a candidate for natural preservative applications .

- Insecticidal Effects: Its efficacy as an insect repellent has been documented, suggesting potential use in pest control formulations .

- Anti-inflammatory Activity: Some studies have indicated that seychellene may exhibit anti-inflammatory properties, although further research is necessary to fully understand its mechanisms of action .

Multiple synthesis methods have been developed for seychellene, reflecting its structural complexity:

- Total Synthesis via Cycloaddition-Michael Reaction: This approach allows for the efficient construction of the tricyclic structure through a series of stereoselective steps .

- Enantiospecific Synthesis: Recent advancements have led to enantiospecific total syntheses that utilize Claisen rearrangement and ring-closing metathesis reactions to achieve desired stereochemistry .

- Piers Method: A notable method involves the conversion of norseychellanone to seychellene, demonstrating a relatively short synthetic route .

Seychellene has several applications across different industries:

- Fragrance Industry: Due to its pleasant aroma, seychellene is used in perfumes and scented products.

- Pharmaceuticals: Its biological activities suggest potential applications in developing natural antimicrobial and anti-inflammatory agents.

- Agriculture: The insecticidal properties make it a candidate for natural pesticide formulations.

Research on seychellene's interactions with other compounds has revealed insights into its biological mechanisms:

- Synergistic Effects: Studies have shown that seychellene can enhance the efficacy of other antimicrobial agents when used in combination, indicating potential for synergistic formulations .

- Metabolic Pathways: Understanding how seychellene interacts within biological systems can help elucidate its pharmacological effects and guide further research into its therapeutic potential .

Seychellene shares structural and functional similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Notable Properties |

|---|---|---|

| Seychellene | Tricyclic sesquiterpene | Antimicrobial, insecticidal |

| Patchoulol | Sesquiterpene | Antifungal, used in perfumery |

| Farnesol | Linear sesquiterpene | Antimicrobial, fragrance component |

| Bisabolol | Monoterpene | Anti-inflammatory, soothing properties |

| α-Humulene | Sesquiterpene | Anti-inflammatory, potential anticancer |

Seychellene's unique tricyclic structure differentiates it from linear sesquiterpenes like farnesol and other cyclic terpenes, contributing to its distinct biological activities and applications in various fields. Its specific interactions and synthesis methods also set it apart from related compounds, making it a valuable subject for ongoing research.

Seychellene is a naturally occurring sesquiterpene with the molecular formula C₁₅H₂₄ [1]. The compound features a unique tricyclic structure that contributes to its distinctive chemical and physical properties [3]. The molecular weight of seychellene is 204.35 g/mol, making it a relatively small organic molecule within the terpene family [2]. The structure contains 15 carbon atoms arranged in a complex tricyclic framework with 24 hydrogen atoms distributed throughout the molecule [1] [4].

The carbon skeleton of seychellene consists of three interconnected rings forming a rigid molecular architecture [3]. The molecule contains a total of 39 atoms and 41 chemical bonds, including one double bond that contributes to its reactivity profile [4]. The carbon framework includes four methyl groups strategically positioned around the tricyclic core, with one methylene group (C=CH₂) that introduces an element of unsaturation into the otherwise saturated hydrocarbon structure [1] [3].

The IUPAC name for seychellene is 3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.0³,⁸]undecane, which systematically describes its complex structural arrangement [1]. This nomenclature highlights the tricyclic nature of the compound and identifies the positions of the methyl and methylene substituents [3]. The canonical SMILES notation for seychellene is CC1CCC2(C(=C)C3CCC2(C1C3)C)C, providing a linear representation of its molecular structure that can be interpreted by computational chemistry software [1] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Number of Atoms | 39 |

| Number of Bonds | 41 |

| Number of Rings | 4 |

| Topological Polar Surface Area | 0.00 Ų |

| LogP | 4.42 |

| Number of Rotatable Bonds | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 0 |

Stereochemistry and Absolute Configuration

The stereochemistry of seychellene is a critical aspect of its structural characterization, as the molecule contains multiple stereogenic centers that define its three-dimensional arrangement in space [3]. Seychellene possesses five stereogenic centers located at positions 1, 4, 4a, 6, and 8a within its carbon framework [5] [6]. These chiral centers create the possibility for numerous stereoisomers, though only specific configurations occur in nature [3].

The relative spatial arrangement of these stereogenic centers determines the overall shape and biological properties of the molecule [5]. The stereochemistry of seychellene contributes significantly to its conformational rigidity and influences its interactions with other molecules [3] [6]. The specific configuration of these stereogenic centers has been determined through a combination of chemical degradation studies, spectroscopic analyses, and synthetic approaches that confirm the proposed structure [5] [11].

The (1S,4S,4aS,6R,8aS)-(-) Configuration

The naturally occurring seychellene exists in the (1S,4S,4aS,6R,8aS)-(-) absolute configuration [5] [11]. This specific stereochemical arrangement has been established through detailed stereochemical analyses and comparison with synthetic standards [6]. The designation indicates that the stereogenic centers at positions 1, 4, and 4a have the S configuration, while the center at position 6 has the R configuration, and the center at position 8a has the S configuration [5].

The (-) notation indicates that this specific stereoisomer rotates plane-polarized light in the levorotatory (counterclockwise) direction, which is an important physical property used in its characterization [11]. This absolute configuration has been confirmed through total synthesis efforts that have successfully produced the natural enantiomer of seychellene [5] [6].

The stereochemical configuration of seychellene plays a crucial role in determining its three-dimensional structure and consequently influences its physical properties and chemical reactivity [3] [5]. The specific spatial arrangement of the methyl groups and the methylene functionality relative to the tricyclic framework creates a unique molecular shape that is essential for its identification and characterization [6] [11].

The Tricyclo[5.3.1.0³,⁸]undecane Ring System

The core structural feature of seychellene is its tricyclo[5.3.1.0³,⁸]undecane ring system, which forms the carbon skeleton of the molecule [1] [3]. This nomenclature describes a tricyclic structure containing 11 carbon atoms (undecane) with specific bridging patterns indicated by the numerical descriptors [6]. The notation [5.3.1.0³,⁸] specifies the sizes of the three main rings and the positions of the bridgehead carbons [3] [16].

In this tricyclic system, the first number (5) indicates a five-membered ring, the second number (3) represents a three-membered bridge, and the third number (1) denotes a one-membered bridge [16]. The superscript notation (0³,⁸) indicates a direct bond between carbons 3 and 8, forming an additional connection within the structure [3] [16]. This complex arrangement creates a rigid, three-dimensional framework that serves as the foundation for the entire molecule [6].

The tricyclic ring system of seychellene contributes significantly to its conformational rigidity and overall molecular stability [3] [5]. The interconnected nature of the three rings restricts rotational freedom around many of the carbon-carbon bonds, leading to a well-defined three-dimensional structure with limited conformational flexibility [6] [16]. This rigid framework, combined with the specific stereochemistry at the five stereogenic centers, creates a unique molecular architecture that distinguishes seychellene from other sesquiterpenes [3] [5].

Conformational Analysis

The conformational analysis of seychellene reveals important insights into its three-dimensional structure and molecular behavior [15]. Due to its rigid tricyclic framework, seychellene exhibits limited conformational flexibility compared to acyclic or monocyclic terpenes [3] [15]. The tricyclo[5.3.1.0³,⁸]undecane ring system imposes significant constraints on the possible conformations that the molecule can adopt [6] [15].

The conformational landscape of seychellene is characterized by moderate ring strain within the tricyclic system, which influences its energetic stability [15]. The key torsional angles within the molecule are largely constrained by the rigid framework, limiting the range of possible conformational states [3] [15]. The methyl groups are positioned in a manner that minimizes steric interactions, contributing to the overall stability of the preferred conformation [6] [15].

Due to the rigid nature of its tricyclic structure, seychellene exists predominantly in a single dominant conformation [15]. The energy barriers for conformational changes are relatively high, further restricting the molecule's conformational freedom [3] [15]. Computational studies suggest that the interactive forces between the substituents and the ring system play a significant role in determining the preferred conformation of seychellene [15]. These conformational characteristics contribute to the distinctive physical and chemical properties of the compound [3] [6].

Physical and Chemical Properties

Spectroscopic Properties

The spectroscopic properties of seychellene provide valuable information for its structural characterization and identification [1] [3]. Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and ultraviolet-visible (UV-Vis) spectroscopy, have been employed to elucidate its structure and confirm its identity [10] [12].

Proton (¹H) NMR spectroscopy of seychellene reveals characteristic signals for the methyl groups in the range of δ 0.76-1.28 ppm, along with signals for methylene protons and vinyl protons from the exocyclic double bond [10] [11]. The carbon (¹³C) NMR spectrum displays 15 distinct carbon signals corresponding to the C₁₅H₂₄ structure, providing further confirmation of the carbon skeleton [10] [22].

The infrared spectrum of seychellene exhibits characteristic absorption bands for C=C stretching vibrations (1640-1680 cm⁻¹) associated with the exocyclic double bond, as well as C-H stretching vibrations (2850-2950 cm⁻¹) from the methyl and methylene groups [13]. Mass spectrometry analysis shows a molecular ion peak at m/z 204, consistent with its molecular formula, along with a characteristic fragmentation pattern that aids in its identification [14]. UV-Vis spectroscopy reveals relatively weak absorption in the ultraviolet region due to the limited conjugation in the molecule [13] [14].

| Technique | Key Features |

|---|---|

| ¹H NMR | Signals for methyl groups (δ 0.76-1.28 ppm), methylene protons, and vinyl protons |

| ¹³C NMR | 15 carbon signals corresponding to the C₁₅H₂₄ structure |

| IR | C=C stretching (1640-1680 cm⁻¹), C-H stretching (2850-2950 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 204, characteristic fragmentation pattern |

| UV-Vis | Weak absorption in the UV region due to limited conjugation |

Thermodynamic Properties

The thermodynamic properties of seychellene are important for understanding its physical behavior and stability under various conditions [1] [8]. As a sesquiterpene hydrocarbon, seychellene exists as a colorless to pale yellow liquid at room temperature, with no precise melting point determined in the literature [8] [21].

The boiling point of seychellene is estimated to be in the range of 250-280°C at atmospheric pressure, which is consistent with other sesquiterpenes of similar molecular weight [8] [21]. The density of seychellene is approximately 0.9 g/cm³ at 20°C, reflecting its hydrocarbon nature [1] [8]. In terms of solubility, seychellene is practically insoluble in water due to its non-polar character but readily dissolves in most non-polar organic solvents such as hexane, toluene, and chloroform [1] [8].

The heat capacity of seychellene is estimated to be in the range of 200-250 J/(mol·K) at 25°C, while its entropy is estimated to be approximately 350-400 J/(mol·K) at the same temperature [8]. These thermodynamic parameters reflect the molecular complexity and conformational characteristics of the compound [1] [8]. The LogP value of 4.42 indicates a high lipophilicity, which is consistent with its hydrocarbon structure and explains its solubility behavior in various solvents [1] [4].

| Property | Value |

|---|---|

| Melting Point | Not precisely determined (liquid at room temperature) |

| Boiling Point | Estimated 250-280°C at atmospheric pressure |

| Density | Approximately 0.9 g/cm³ at 20°C |

| Solubility in Water | Practically insoluble |

| Solubility in Organic Solvents | Soluble in most non-polar organic solvents |

| Heat Capacity | Estimated 200-250 J/(mol·K) at 25°C |

| Entropy | Estimated 350-400 J/(mol·K) at 25°C |

| LogP | 4.42 |